(R)-3-aminopyrrolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of polysubstituted 3-aminopyrrole derivatives has been achieved through a rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, providing an efficient method for the synthesis of these compounds from terminal alkynes, tosyl azide, and isoxazoles . Another study presents the first asymmetric synthesis of a related compound, (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine, from trans-4-hydroxy-L-proline, highlighting a key tethered aminohydroxylation step . Additionally, a new method for synthesizing enantiopure 3-aminopyrrolidines via a boron trifluoride-mediated rearrangement of 2-aminomethylazetidines has been developed, which is general and yields products regardless of substitution patterns and stereochemistry . An enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and derivatives has also been described, utilizing chirality transfer agents .
Molecular Structure Analysis
The molecular structure of (R)-3-aminopyrrolidin-2-one and its derivatives is characterized by the presence of an amino group and a pyrrolidinone ring. The stereochemistry of these molecules is crucial for their biological activity and is a focus of the synthetic methods described. For instance, the tethered aminohydroxylation step in the synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine is designed to introduce amino alcohol functionality with regio- and stereoselectivity . The enantiodivergent synthesis approach allows for the preparation of both enantiomers of the target molecules, which is important for studying the effects of chirality on biological systems .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of aminopyrrolidine derivatives are diverse and include cycloadditions, rearrangements, and aminohydroxylations. The rhodium(II)-catalyzed formal [3 + 2] cycloaddition is an example of how triazoles can be used as a [2C]-component in cycloaddition reactions . The boron trifluoride-mediated rearrangement of 2-aminomethylazetidines is another example of a reaction that leads to the formation of 3-aminopyrrolidines . These reactions are significant for the construction of complex molecular architectures with multiple stereocenters.
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-3-aminopyrrolidin-2-one derivatives are influenced by their molecular structure. The presence of amino and hydroxyl groups can affect the solubility, acidity, and basicity of these compounds. The stereochemistry can also influence the physical properties such as melting points and optical rotation. The papers provided do not directly discuss the physical and chemical properties of (R)-3-aminopyrrolidin-2-one, but these properties are generally important for the application of these compounds in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Enantioselective Synthesis
One of the prominent applications of (R)-3-aminopyrrolidin-2-one involves its role in the enantioselective synthesis of chiral pharmaceuticals. Sakurai et al. (2008) demonstrated the practical resolution of 3-aminopyrrolidine, a key intermediate for chiral pharmaceuticals, through diastereomeric salt formation, showcasing its importance in industrial-scale production of enantiopure compounds (R. Sakurai, A. Yuzawa, K. Sakai, 2008).
Chemical Transformations
Kostyuchenko et al. (2009) explored the chemical transformations of 3-aminopyrrolidin-2-ones, highlighting their reactivity with benzaldehyde to yield azomethines and their subsequent transformation into N-substituted 3-aminopyrrolidin-2-ones. This study indicates the compound's utility in generating diverse heterocyclic spiranes (I. V. Kostyuchenko et al., 2009).
Interaction with Polynucleotides
Vives et al. (2001) investigated the interaction of a cis-dichloro-(1,2 diethyl-3-aminopyrrolidine)Pt(II) complex with polynucleotides, providing insights into the compound's binding mechanisms and its potential applications in studying nucleic acid interactions (M. Vives et al., 2001).
Crystal Structure Analysis
The study by Krivoshein et al. (2017) on the crystal structures of racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one, an experimental anticonvulsant, illustrates the structural significance of (R)-3-aminopyrrolidin-2-one derivatives in understanding pharmaceutically relevant properties (A. Krivoshein et al., 2017).
Biomolecular Probes
Baldoli et al. (2007) utilized carboxy-terminated polyvinylpyrrolidin-2-one as a polymeric support for ferrocene-labeled amino acid and peptide nucleic acid (PNA) monomer derivatives, showcasing the compound's potential as a water-soluble electrochemically active probe for biomolecules (C. Baldoli et al., 2007).
CCR2B Receptor Antagonists
The development of CCR2B receptor antagonists based on (R)-3-aminopyrrolidine series underscores the compound's significance in medicinal chemistry for treating inflammatory conditions (Swetha Gade, S. Mahmood, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-aminopyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDAMDVOGKACTP-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620967 | |
Record name | (3R)-3-Aminopyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-aminopyrrolidin-2-one | |
CAS RN |
121010-86-4 | |
Record name | (3R)-3-Aminopyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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